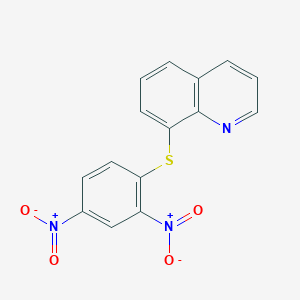

8-(2,4-Dinitrophenyl)sulfanylquinoline

Description

8-(2,4-Dinitrophenyl)sulfanylquinoline is a quinoline derivative featuring a 2,4-dinitrophenylsulfanyl substituent at the 8-position of the quinoline core. Its molecular formula is C₁₅H₉N₃O₄S, with a molecular weight of 327.32 g/mol (calculated).

Properties

CAS No. |

1873-67-2 |

|---|---|

Molecular Formula |

C15H9N3O4S |

Molecular Weight |

327.3 g/mol |

IUPAC Name |

8-(2,4-dinitrophenyl)sulfanylquinoline |

InChI |

InChI=1S/C15H9N3O4S/c19-17(20)11-6-7-13(12(9-11)18(21)22)23-14-5-1-3-10-4-2-8-16-15(10)14/h1-9H |

InChI Key |

HMNVREUITHREJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,4-Dinitrophenyl)sulfanylquinoline typically involves the nucleophilic substitution reaction of 8-mercaptoquinoline with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring efficient purification, and implementing safety measures to handle the toxic intermediates and by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride for reduction of nitro groups.

Substitution: Nucleophiles like amines or thiols in the presence of a base for substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-(2,4-Dinitrophenyl)sulfanylquinoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-(2,4-Dinitrophenyl)sulfanylquinoline involves its interaction with specific molecular targets. The compound’s sulfanyl group can form coordination complexes with metal ions, affecting various biochemical pathways. The nitro groups can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. These interactions can lead to the modulation of enzyme activities and cellular functions.

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Steric Considerations: Compounds like 8-(4-Quinolin-8-ylsulfanylbutylsulfanyl)quinoline exhibit bulkier substituents, which may hinder accessibility to reactive sites compared to the simpler 2,4-dinitrophenylsulfanyl derivative .

Reactivity and Kinetic Behavior

Evidence from hydrazine substitution studies on 2,4-dinitrophenyl derivatives (e.g., phenyl sulfides, sulfones) highlights distinct reactivity patterns:

- Reaction with Hydrazine : 2,4-Dinitrophenyl sulfides undergo nucleophilic aromatic substitution (SNAr) at the ipso carbon, forming 2,4-dinitrophenylhydrazine. The reaction follows pseudo-first-order kinetics, with rate constants (kA) influenced by the leaving group’s electronic nature. Sulfides (e.g., 2,4-dinitrophenyl phenyl sulfide) exhibit slower rates than sulfones due to weaker electron-withdrawing effects of –SPh versus –SO₂Ph .

- Thermodynamic Parameters: Reactions involving 2,4-dinitrophenyl derivatives typically show negative entropy changes (ΔS°), indicating transition states with higher order.

Pharmacological and Industrial Relevance

- 8-Hydroxyquinoline (Oxine): A structurally simpler analog (C₉H₇NO, MW 145.16) with antimicrobial properties. Unlike this compound, it lacks the dinitrophenyl group, reducing electrophilicity but enhancing metal-chelation capabilities .

- Industrial Applications: Sulfanylquinoline derivatives are explored in materials science (e.g., corrosion inhibitors) and pharmaceuticals. The dinitrophenyl group’s electron-deficient nature may enhance binding to biological targets or catalytic surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.